molecular formula C12H18N2O6 B2970072 (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate CAS No. 2034464-81-6

(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate

Cat. No.: B2970072
CAS No.: 2034464-81-6
M. Wt: 286.284
InChI Key: KZUXFLNIFZKNHB-UHFFFAOYSA-N
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Description

(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a 2,4-dioxooxazolidine scaffold, a heterocyclic structure known for its diverse biological activities. Oxazolidinone derivatives are extensively investigated for their antimicrobial properties and have also shown potential as anticancer agents . The core is functionalized with a carbamate linker attached to an (oxan-2-yl)methyl group (tetrahydropyranyl, THP), which can serve as a protecting group for alcohols or amines, potentially modulating the compound's solubility and stability. This specific molecular architecture makes it a valuable intermediate for developing novel therapeutic agents or biochemical probes. Researchers can utilize this compound to explore structure-activity relationships (SAR), synthesize more complex derivatives, or investigate mechanisms of action related to oxazolidinone-based pharmaceuticals. The product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

oxan-2-ylmethyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6/c15-10-8-20-12(17)14(10)5-4-13-11(16)19-7-9-3-1-2-6-18-9/h9H,1-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUXFLNIFZKNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of oxane derivatives with oxazolidine intermediates under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the oxane or oxazolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features can be compared to carbamates and oxazolidinones in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Calculated) Bioactivity Reference
Target Compound* C₁₂H₁₈N₂O₆ 310.28 g/mol Oxan-2-yl, 2,4-dioxo-oxazolidin-3-yl ethyl ~1.2 Inferred AChE inhibition
N,N-dimethyl-5-methyl-3-oxoisoxazole-2-carboxamide (14a) C₇H₁₀N₂O₃ 170.17 g/mol Methylisoxazolol, dimethylcarbamoyl 0.89 AChE inhibition (IC₅₀: 2.3 µM)
5-neopentyl-N,N-dimethyl-3-oxoisoxazole-2-carboxamide (14l) C₁₁H₁₈N₂O₃ 226.27 g/mol Neopentylisoxazolol, dimethylcarbamoyl 2.45 Enhanced lipophilicity, AChE inhibition
Benzyl N-(3-methylsulfanyl-2-oxoazetidin-3-yl)carbamate C₁₂H₁₄N₂O₃S 266.32 g/mol Benzyl, methylsulfanyl-azetidinone 1.58 Antimicrobial potential

Notes:

  • Target Compound: Estimated properties based on structural analogs. The oxazolidinone ring increases polarity, but the tetrahydropyran group balances lipophilicity.
  • Compound 14a vs. 14l : Substituents like neopentyl (14l) increase molecular weight and LogP compared to methyl (14a), enhancing membrane permeability .

Biological Activity

The compound (oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate represents a unique class of carbamate derivatives with potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound includes:

  • Carbamate Group : A functional group known for its role in various biological activities.
  • Oxazolidinone Ring : This cyclic structure is significant in medicinal chemistry, often associated with antibiotic properties.

Structural Formula

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of each atom in the compound.

Antimicrobial Properties

Research indicates that compounds with oxazolidinone structures exhibit potent antimicrobial activity. The mechanism of action typically involves inhibition of bacterial protein synthesis, making them effective against a range of gram-positive bacteria.

Case Study: Efficacy Against MRSA

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that oxazolidinone derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to the ribosomal RNA was crucial for its antimicrobial efficacy1.

Enzyme Inhibition

The carbamate moiety is known to interact with various enzymes, potentially leading to inhibition of specific pathways. For instance:

  • Cholinesterase Inhibition : Some carbamates are recognized for their ability to inhibit acetylcholinesterase, which can have implications for treating neurodegenerative diseases.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve inducing apoptosis in targeted cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)152
HeLa (Cervical Cancer)203
A549 (Lung Cancer)184

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been characterized in several studies. Key findings include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue affinity observed in liver and lungs.
  • Metabolism : Primarily metabolized via hepatic pathways.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Long-term studies are necessary to establish safety profiles.

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